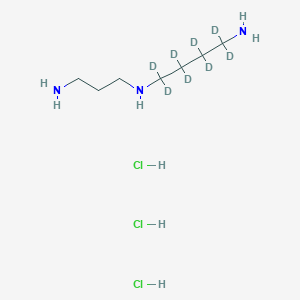
Spermidine-butane-d8 trihydrochloride
Vue d'ensemble
Description
Spermidine-butane-d8 trihydrochloride is a deuterated form of spermidine, a polyamine compoundThis compound is often used in scientific research due to its stable isotopic labeling, which makes it useful in various analytical and biochemical studies .
Applications De Recherche Scientifique
Spermidine-butane-d8 trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for tracing metabolic pathways.
Biology: Employed in studies of polyamine metabolism and its role in cellular functions.
Medicine: Investigated for its potential in drug development and as a biomarker in disease research.
Industry: Utilized in the synthesis of deuterated pharmaceuticals and other specialty chemicals
Mécanisme D'action
Target of Action
Its parent compound, spermidine, is known to interact with various targets, including the beta-1 adrenergic receptor, beta-2 adrenergic receptor, thioredoxin reductase 1, cytoplasmic, and others . These targets play essential roles in various cellular processes, including cell signaling, redox homeostasis, and more .
Mode of Action
It is believed to interact with its targets in a similar manner as spermidine, leading to various changes in cellular processes .
Biochemical Pathways
Spermidine-butane-d8 trihydrochloride is likely to affect several biochemical pathways. For instance, spermidine, its parent compound, is involved in pathways such as the cystathionine beta-Synthase Deficiency disease pathway, Methionine Metabolism pathway, and Spermidine and Spermine Biosynthesis pathway . These pathways have downstream effects on various biological processes, including amino acid metabolism and polyamine biosynthesis .
Pharmacokinetics
It is soluble in water and ethanol , which may influence its absorption and distribution in the body. Its storage temperature is -20°C, indicating its stability under low temperatures .
Result of Action
Spermidine, its parent compound, is known to have various effects, including stabilizing biomolecules, promoting cell growth, and potentially prolonging lifespan .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, high temperature is known to inhibit the growth and yield of organisms that utilize spermidine . Additionally, the presence of other compounds in the environment may also affect the action of this compound .
Analyse Biochimique
Biochemical Properties
Spermidine-butane-d8 trihydrochloride is involved in several biochemical reactions, primarily due to its role as a polyamine. Polyamines like spermidine are known to interact with nucleic acids, stabilizing their structures and influencing their functions. This compound interacts with enzymes such as spermidine synthase, which catalyzes its formation from putrescine. It also interacts with proteins involved in cellular growth and differentiation, such as ribosomal proteins, by stabilizing their structures and enhancing their functions .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to activate autophagy, a process that helps in the degradation and recycling of cellular components. This activation is crucial for maintaining cellular homeostasis and has been linked to increased lifespan and improved cellular function . Additionally, this compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to nucleic acids, stabilizing their structures and influencing their functions. This binding is crucial for the regulation of gene expression and the maintenance of genomic integrity. This compound also interacts with enzymes, either inhibiting or activating them, to modulate cellular processes. For example, it has been shown to inhibit the activity of histone acetyltransferases, leading to changes in chromatin structure and gene expression . Additionally, this compound can activate autophagy by inhibiting the acetylation of autophagy-related proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained activation of autophagy and improved cellular function, suggesting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low to moderate doses have been shown to promote cellular health and longevity, while high doses can lead to toxic effects. For instance, studies in mice have demonstrated that low doses of this compound can extend lifespan and improve cognitive function, while high doses can cause adverse effects such as liver toxicity and oxidative stress . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the polyamine biosynthesis pathway. It is synthesized from putrescine by the enzyme spermidine synthase and can be further converted to spermine by spermine synthase . These metabolic pathways are crucial for maintaining cellular homeostasis and regulating various cellular processes. This compound also interacts with enzymes involved in glycolysis and other metabolic pathways, influencing metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via polyamine transporters and distributed to different cellular compartments. Once inside the cell, this compound can interact with binding proteins and other biomolecules, influencing its localization and accumulation . This transport and distribution are crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with nucleic acids and proteins to regulate cellular processes . This compound can also be targeted to specific cellular compartments through post-translational modifications and targeting signals. These localization mechanisms are crucial for its role in regulating gene expression, autophagy, and other cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of spermidine-butane-d8 trihydrochloride typically involves the deuteration of spermidine. This process includes the substitution of hydrogen atoms with deuterium atoms in the butane chain. The reaction conditions often involve the use of deuterated reagents and catalysts under controlled temperature and pressure to ensure high isotopic purity .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using deuterated precursors. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Des Réactions Chimiques
Types of Reactions: Spermidine-butane-d8 trihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used under basic conditions.
Major Products: The major products formed from these reactions include various deuterated amines and substituted derivatives, which are useful in further biochemical applications .
Comparaison Avec Des Composés Similaires
Spermidine trihydrochloride: The non-deuterated form of the compound.
Spermine trihydrochloride: Another polyamine with similar biological functions.
Putrescine dihydrochloride: A simpler polyamine involved in the same metabolic pathways
Uniqueness: Spermidine-butane-d8 trihydrochloride is unique due to its deuterated nature, which provides enhanced stability and allows for precise analytical measurements in research. Its isotopic labeling makes it particularly valuable in studies requiring high sensitivity and specificity .
Propriétés
IUPAC Name |
N'-(3-aminopropyl)-1,1,2,2,3,3,4,4-octadeuteriobutane-1,4-diamine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19N3.3ClH/c8-4-1-2-6-10-7-3-5-9;;;/h10H,1-9H2;3*1H/i1D2,2D2,4D2,6D2;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNBIHVSOPXFMR-BQVYHINQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCN)CN.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])NCCCN)C([2H])([2H])N.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H22Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746320 | |
| Record name | N~1~-(3-Aminopropyl)(~2~H_8_)butane-1,4-diamine--hydrogen chloride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173019-26-5 | |
| Record name | N~1~-(3-Aminopropyl)(~2~H_8_)butane-1,4-diamine--hydrogen chloride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173019-26-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Azaspiro[3.5]nonane hydrochloride](/img/structure/B1528051.png)


![7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1528054.png)


![3-Oxo-1-oxa-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester](/img/structure/B1528060.png)
![Benzyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1528063.png)
![7-Aminomethyl-hexahydro-cyclopenta[1,4]oxazine-4-carboxylic acid tert-butyl ester](/img/structure/B1528064.png)
![6-Boc-1-hydoxy-6-aza-spiro[3.4]octane](/img/structure/B1528065.png)
![((1S,3S,4S)-3-bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid hydrate](/img/structure/B1528066.png)

![8-tert-Butyl 2-methyl 1-hydroxy-8-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B1528070.png)
